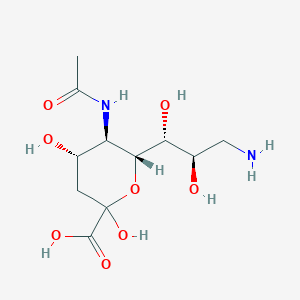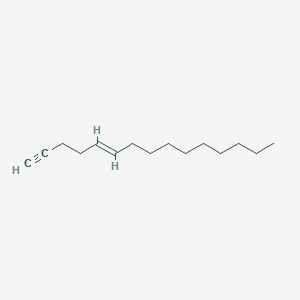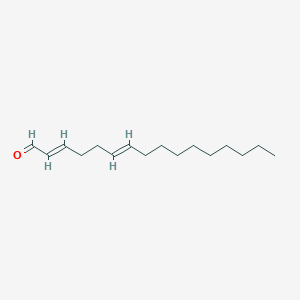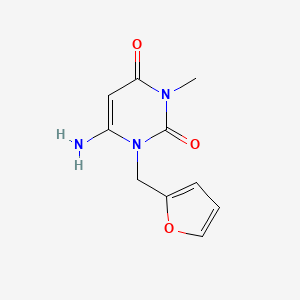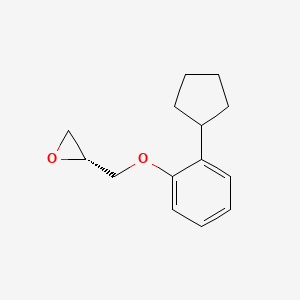![molecular formula C16H18F2N4O B1145304 2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride CAS No. 951127-17-6](/img/structure/B1145304.png)
2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethylsulfonyl-Omarigliptin is an analog of Omarigliptin, a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor to be used as treatment for type 2 diabetes.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
Research on related compounds suggests potential applications in the synthesis of diverse heterocyclic compounds. For example, the synthesis of pyrrolo[3,4-c]pyrazol-6-ones, and 3-phenylhydrazones, as well as oximes, from similar compounds demonstrates the potential utility of 2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine; dihydrochloride in chemical synthesis and the creation of structurally diverse libraries (Gein & Mar'yasov, 2015).
Synthesis of Fluorinated Heterocyclic Scaffolds
The compound's related fluorinated heterocyclic scaffolds, synthesized via Michael addition and Mannich reaction, highlight its potential in generating novel functionalized heterocyclic compounds, useful in various scientific applications (Revanna et al., 2013).
Generation of Diverse Compound Libraries
The use of ketonic Mannich bases, closely related to the compound , for generating diverse compound libraries through alkylation and ring closure reactions, implies potential applications in library synthesis for drug discovery and chemical biology (Roman, 2013).
Synthesis of Pyrazoline Derivatives
Research on pyrazoline derivatives, which share structural similarities with the compound, suggests potential use in synthesizing new chemical entities with potential biological activities. These compounds could have applications in pharmacology and biochemistry research (Ravula et al., 2016).
Crystal Structure Analysis
The study of crystal structures of similar compounds provides insights into molecular geometry, conformation, and intermolecular interactions. This knowledge is crucial in materials science and molecular engineering (Mahan et al., 2013).
Potential in Antiviral and Antibacterial Research
Compounds structurally similar to 2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine; dihydrochloride have shown potential in antiviral and antibacterial research, indicating possible applications in the development of new therapeutic agents (Wang et al., 2014).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(2,5-difluorophenyl)-5-hydroxymethyl-oxan-3-amine, which is then reacted with 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole to form the second intermediate, 2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine. This intermediate is then reacted with dihydrochloride to form the final product.", "Starting Materials": [ "2,5-difluoroaniline", "2-chloromethyl oxirane", "4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "1. 2,5-difluoroaniline is reacted with 2-chloromethyl oxirane in the presence of sodium hydroxide to form 2-(2,5-difluorophenyl)-5-chloromethyl-oxan-3-amine.", "2. The resulting compound is then reacted with sodium hydroxide to form 2-(2,5-difluorophenyl)-5-hydroxymethyl-oxan-3-amine.", "3. 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole is then reacted with 2-(2,5-difluorophenyl)-5-hydroxymethyl-oxan-3-amine in the presence of hydrochloric acid to form 2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine.", "4. The final compound is obtained by reacting 2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine with dihydrochloride." ] } | |
CAS No. |
951127-17-6 |
Molecular Formula |
C16H18F2N4O |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine |
InChI |
InChI=1S/C16H18F2N4O/c17-10-1-2-13(18)12(3-10)16-14(19)4-11(8-23-16)22-6-9-5-20-21-15(9)7-22/h1-3,5,11,14,16H,4,6-8,19H2,(H,20,21)/t11-,14+,16-/m1/s1 |
InChI Key |
JFUBTJMMAHQVJI-DIOULYMOSA-N |
Isomeric SMILES |
C1[C@H](CO[C@@H]([C@H]1N)C2=C(C=CC(=C2)F)F)N3CC4=C(C3)NN=C4 |
SMILES |
C1C(COC(C1N)C2=C(C=CC(=C2)F)F)N3CC4=C(C3)NN=C4.Cl.Cl |
Canonical SMILES |
C1C(COC(C1N)C2=C(C=CC(=C2)F)F)N3CC4=C(C3)NN=C4 |
Synonyms |
(2R,3S,5R)-2-(2,5-Difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)tetrahydro-2H-pyran-3-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



